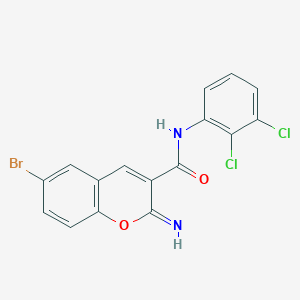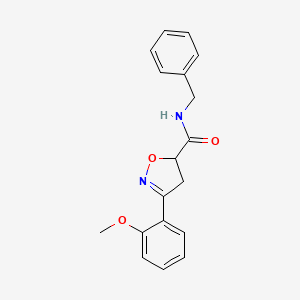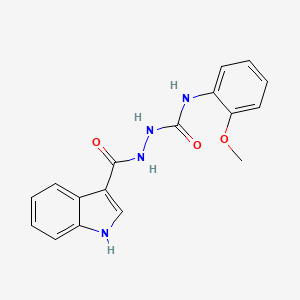![molecular formula C19H24N2O3S B4615411 N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4615411.png)
N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, showcasing the complexity of creating such molecules. For instance, the Bohlmann-Rahtz heteroannulation reaction has been used for the synthesis of related compounds in a regiocontrolled manner, demonstrating the intricacies involved in constructing the core structure of such compounds (Bagley et al., 2005).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior of compounds under various conditions. X-ray diffraction techniques often reveal the pseudocyclic structure formed by intramolecular interactions, which are pivotal for the stability and reactivity of these compounds (Mailyan et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds like N1-(3,4-dimethylphenyl)-N2-ethyl-N2-[(4-methylphenyl)sulfonyl]glycinamide include cyclopropanation, which is a reaction that has been utilized to synthesize analogs with potential as GABA_B antagonists (Midura & Mikołajczyk, 2002). These reactions highlight the versatility and reactivity of the compound's molecular framework.
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, are influenced by the molecular structure and substitution patterns of the compound. For example, the presence of sulfonyl groups and aromatic systems in the molecule can enhance solubility in polar organic solvents, which is beneficial for various applications (Wang et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and stability under various conditions, are critical for understanding the potential applications of these compounds. Studies have shown that the sulfonyl group can act as a directing group for further functionalization, thereby opening avenues for the synthesis of a wide range of derivatives with diverse chemical properties (Jin et al., 2011).
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Research in chemical synthesis often explores the reactivity and functionalization of compounds with sulfonyl groups and amides. For instance, the synthesis of dimethyl sulfomycinamate through multistep reactions demonstrates the complexity and potential of synthesizing bioactive molecules (Bagley, Dale, Xiong, & Bower, 2005). Such methodologies could be relevant for the modification or synthesis of N1-(3,4-dimethylphenyl)-N2-ethyl-N2-[(4-methylphenyl)sulfonyl]glycinamide, aiming at pharmaceutical applications or as intermediates in organic synthesis.
Fluorescent Probes and Dyes
The development of fluorescent solvatochromic dyes, such as those based on diphenyloxazole derivatives, showcases the application of sulfonyl-containing compounds in creating sensitive probes for biological and chemical analysis (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997). N1-(3,4-dimethylphenyl)-N2-ethyl-N2-[(4-methylphenyl)sulfonyl]glycinamide could potentially be explored for similar applications, where its sulfonyl group might interact with various environments, altering its fluorescence properties for sensing applications.
Polymer and Material Science
Compounds with sulfonyl groups also find applications in polymer and material science. For example, guanidinium-functionalized polymer electrolytes utilize sulfonyl functionalities for enhanced ionic conductivity (Kim, Labouriau, Guiver, & Kim, 2011). This suggests potential research avenues for N1-(3,4-dimethylphenyl)-N2-ethyl-N2-[(4-methylphenyl)sulfonyl]glycinamide in the development of new materials with specific ionic or electronic properties.
Biological Evaluation and Molecular Docking
The biological evaluation and molecular docking studies of novel benzenesulfonamide derivatives (Fahim & Shalaby, 2019) highlight the potential of sulfonyl-containing compounds in drug discovery. These studies involve assessing the interaction of compounds with biological targets, providing a basis for the therapeutic application of N1-(3,4-dimethylphenyl)-N2-ethyl-N2-[(4-methylphenyl)sulfonyl]glycinamide, particularly in exploring its binding affinities and inhibitory activities against specific proteins or enzymes.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-5-21(25(23,24)18-10-6-14(2)7-11-18)13-19(22)20-17-9-8-15(3)16(4)12-17/h6-12H,5,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXXEYDSIPSLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=C(C=C1)C)C)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-chloro-6-fluorophenyl)-N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B4615342.png)
![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615349.png)
![2-(3-fluorophenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4615357.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4615362.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4615365.png)
![2-methoxyethyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B4615368.png)

![methyl 2-[(3-pyridinylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B4615390.png)

![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4615425.png)
![4-(4-ethoxyphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4615432.png)
![N-{4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4615440.png)